S,S'-Di-3-triethoxysilylpropyl trithiocarbonate

Surface-initiated RAFT polymerization Silica surface modification Polymer grafting density

S,S'-Di-3-triethoxysilylpropyl trithiocarbonate (CAS 94087-79-3, MW 518.9 g/mol, C19H42O6S3Si2) is a symmetrical trithiocarbonate bearing two terminal triethoxysilylpropyl moieties. This bifunctional molecular architecture uniquely positions the compound at the intersection of two established chemical technologies: reversible addition-fragmentation chain transfer (RAFT) polymerization control via its central trithiocarbonate (-S-C(=S)-S-) core and covalent surface tethering via hydrolyzable triethoxysilane (-Si(OEt)3) end groups.

Molecular Formula C19H42O6S3Si2
Molecular Weight 518.9 g/mol
CAS No. 94087-79-3
Cat. No. B12659108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS,S'-Di-3-triethoxysilylpropyl trithiocarbonate
CAS94087-79-3
Molecular FormulaC19H42O6S3Si2
Molecular Weight518.9 g/mol
Structural Identifiers
SMILESCCO[Si](CCCSC(=S)SCCC[Si](OCC)(OCC)OCC)(OCC)OCC
InChIInChI=1S/C19H42O6S3Si2/c1-7-20-29(21-8-2,22-9-3)17-13-15-27-19(26)28-16-14-18-30(23-10-4,24-11-5)25-12-6/h7-18H2,1-6H3
InChIKeyYHEXUAGRZZQDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S,S'-Di-3-triethoxysilylpropyl Trithiocarbonate (CAS 94087-79-3): A Bifunctional Silane RAFT Agent for Surface Engineering and Controlled Polymerization


S,S'-Di-3-triethoxysilylpropyl trithiocarbonate (CAS 94087-79-3, MW 518.9 g/mol, C19H42O6S3Si2) is a symmetrical trithiocarbonate bearing two terminal triethoxysilylpropyl moieties [1]. This bifunctional molecular architecture uniquely positions the compound at the intersection of two established chemical technologies: reversible addition-fragmentation chain transfer (RAFT) polymerization control via its central trithiocarbonate (-S-C(=S)-S-) core and covalent surface tethering via hydrolyzable triethoxysilane (-Si(OEt)3) end groups [2]. As a member of the trithiocarbonate class of RAFT agents, it offers broad monomer compatibility including styrenics, acrylates, and methacrylates, while its dual silane functionality enables both surface immobilization and crosslinking applications inaccessible to conventional monofunctional RAFT agents or standard silane coupling agents [3].

Why Generic RAFT Agents or Standard Silane Couplers Cannot Substitute for S,S'-Di-3-triethoxysilylpropyl Trithiocarbonate


Conventional trithiocarbonate RAFT agents (e.g., S,S'-dibenzyl trithiocarbonate or S,S'-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate) provide polymerization control but lack any silane functionality for surface grafting or crosslinking, necessitating post-polymerization modification steps that introduce heterogeneity and reduce yield [1]. Conversely, widely adopted silane coupling agents such as bis(3-triethoxysilylpropyl) tetrasulfide (TESPT/Si69) and bis(3-triethoxysilylpropyl) disulfide (TESPD) offer robust silica-rubber coupling but provide no controlled radical polymerization capability and suffer from premature crosslinking and processing viscosity escalation during mixing [2][3]. Asymmetrically functionalized silane-RAFT agents (e.g., S-benzyl S'-(3-trimethoxysilylpropyl)trithiocarbonate, BTPT) address this gap partially but introduce a sacrificial benzyl R-group that limits the capacity for symmetric polymer architectures and doubles the silane density required for comparable crosslinking efficiency [4]. The dual-symmetric triethoxysilane architecture of CAS 94087-79-3 uniquely integrates high-efficiency surface anchoring, controlled polymerization mediation, and crosslinking capacity within a single molecule.

Quantitative Differentiation Evidence for S,S'-Di-3-triethoxysilylpropyl Trithiocarbonate: Comparative Performance Data vs. Analogs


Triethoxysilyl vs. Trimethoxysilyl Anchor Groups: Reduced Film Aggregation and Enhanced SI-RAFT Grafting Efficiency

Systematic comparison of monoalkoxy-, dialkoxy-, and trialkoxysilane anchor groups incorporated into trithiocarbonate-type RAFT agents reveals that trialkoxy functionality strongly influences immobilization film structure and subsequent SI-RAFT efficiency. Trialkoxysilyl anchor groups, when compared to monoalkoxy- and dialkoxy- variants, exhibit greater propensity for forming crosslinked aggregates during surface immobilization due to higher silanol condensation reactivity [1]. Within the trialkoxysilane class, triethoxysilane (-Si(OEt)3) demonstrates reduced aggregation propensity relative to trimethoxysilane (-Si(OMe)3) under equivalent immobilization conditions, a difference attributed to slower hydrolysis kinetics of ethoxy groups that permits more controlled, uniform surface deposition [1]. This reduced aggregation translates directly to enhanced polymer grafting density during subsequent surface-initiated RAFT polymerization. Notably, RAFT-agent films that show less aggregation during immobilization are more efficient during SI-RAFT in terms of polymer grafting density, with oligomer formation effectively suppressed within the crosslinked structures [1].

Surface-initiated RAFT polymerization Silica surface modification Polymer grafting density

Latent Mercaptosilane Release Mechanism: Mitigation of Premature Viscosity Build-up in Rubber Processing vs. Conventional Alkoxyorganomercaptosilanes

In silica-reinforced diene elastomer rubber compounding, conventional alkoxyorganomercaptosilane coupling agents present a well-documented processing challenge: their high chemical activity toward diene elastomers leads to rapid viscosity build-up during internal mixing, compromising compound processability and filler dispersion [1]. To mitigate this, commercial formulations routinely employ mercaptosilanes with reversibly blocked mercapto groups that remain latent until chemically deblocked during mixing. Siloxy trithiocarbonates, including the target compound, function as blocked coupling agents that undergo amine-mediated deblocking to generate the active alkoxymercaptosilane coupling species in situ within the rubber composition [1]. This latency mechanism is structurally analogous to octanoylthio- and other acylthio-blocked mercaptosilanes but leverages the trithiocarbonate (-S-C(=S)-S-) core as both the blocking moiety and the sulfur-donating bridge, eliminating the need for separate blocking group chemistry and associated volatile organic compound (VOC) emissions (e.g., octanoic acid release) [1][2].

Silica-reinforced rubber Silane coupling agent Tire compounding

RAFT-Mediated Polymerization Control: Polydispersity Indices <1.3 and Living Chain Extension Capability

Trithiocarbonate-based RAFT agents, including silane-functionalized variants, mediate controlled radical polymerization of styrenics, acrylates, and acrylamides with excellent molecular weight control and narrow molecular weight distributions [1]. For silica-anchored trithiocarbonate systems, grafted polymers exhibit polydispersity indices (PDI) consistently below 1.3 across a molecular weight range of 3,920 to 24,800 g/mol, confirming that the grafting process remains nearly controllable [2]. In bulk thermal polymerization of styrene mediated by a crude triethoxysilylpropyl trithiocarbonate RAFT agent, a number-average molecular weight (Mn) of 12,400 g/mol with a polydispersity index characteristic of controlled RAFT behavior was achieved after 24 hours at 120°C, with 99.5 g isolated yield from 100 g monomer charge [3]. Furthermore, surface-initiated RAFT polymerization from triethoxysilane-functionalized silica particles proceeds in a living manner, enabling the synthesis of well-defined block copolymers (e.g., poly(methyl acrylate)-block-polystyrene) with good agreement between experimental and theoretical molecular weights [4].

Controlled radical polymerization RAFT polymerization Polymer architecture control

Symmetric Dual-Silane Architecture: Graft Density 0.3 chains/nm² and Three-Dimensional Colloidal Crystal Assembly

The symmetric bis(triethoxysilylpropyl) architecture of the target compound enables unique structural outcomes that are inaccessible with monofunctional silane-RAFT agents. While asymmetrical agents such as S-benzyl S'-(3-triethoxysilylpropyl)trithiocarbonate (TSPBT) and S-(3-triethoxysilylpropyl)-S'-(1-phenylethane) trithiocarbonate anchor to surfaces via a single silane terminus, the dual-silane design of CAS 94087-79-3 permits either (a) doubly anchored RAFT agent configurations that can generate polymer loops rather than linear brushes, or (b) crosslinking between adjacent polymer chains or particles via both terminal silane groups [1][2]. For surface-initiated RAFT polymerization from silica particles functionalized with triethoxysilane trithiocarbonates, graft densities as high as 0.3 chains/nm² are achievable for polystyrene brushes, producing concentrated (high-density) polymer brushes [1]. Owing to exceptionally high particle uniformity and perfect dispersibility in organic solvents, these hybrid particles spontaneously form two- and three-dimensionally ordered colloidal arrays at the air-water interface and in suspension, respectively [1]. This self-assembly behavior is a direct consequence of the uniform, dense polymer brush layer enabled by the triethoxysilane anchoring chemistry and RAFT-mediated chain length control.

Polymer brushes Colloidal crystals Hybrid nanoparticles

Thermal Stability of Trithiocarbonate vs. Dithioester and Xanthate RAFT Agents: Z-Group Electronic Effects

The thermal stability of RAFT/MADIX agents is a critical parameter governing their suitability for high-temperature polymerization processes and long-term storage. A systematic kinetic and mechanistic study comparing dithioesters, trithiocarbonates, xanthates, and dithiocarbamates under thermal stress in solution established a clear stability hierarchy [1]. For agents possessing the identical 1-phenylethyl R-group, the thermal stability decreases in the following Z-group order: O-ethyl xanthate > dithiocarbamate (-N(CH2CH3)2) > trithiocarbonate (-SCH(CH3)Ph) > dithiobenzoate (-Ph) > phenyldithioacetate (-CH2Ph) > p-nitrodithiobenzoate (-PhNO2) [1]. This positioning places trithiocarbonates intermediate in thermal stability among the major RAFT agent classes—more stable than dithiobenzoates (which undergo facile β-elimination and homolysis) but less stable than xanthates and dithiocarbamates [1]. The trithiocarbonate Z-group (-S-alkyl) provides lone pair electron donation that stabilizes the thiocarbonylthio moiety against thermal decomposition relative to electron-withdrawing aromatic Z-groups, while maintaining sufficient chain transfer activity for controlled polymerization of methacrylates and styrenics [1][2].

RAFT agent stability Thermal decomposition kinetics Polymerization process robustness

Broad Monomer Compatibility with Living Polymerization Behavior Across Styrenics, Acrylates, and Acrylamides

Triethoxysilane-functionalized trithiocarbonate RAFT agents demonstrate broad monomer compatibility encompassing all major classes relevant to surface modification and hybrid materials synthesis. Surface-initiated RAFT polymerization from EHT-modified silica particles (EHT = 6-(triethoxysilyl) 2-(((methylthio)carbonothioyl)thio)-2-phenylacetate, a trithiocarbonate RAFT agent bearing triethoxysilane functionality) proceeds in a living manner for styrene, methyl methacrylate (MMA), N-isopropylacrylamide (NIPAM), and n-butyl acrylate (nBA), producing silica particles coated with well-defined polymer brushes of target molecular weight in all examined cases [1]. Similarly, trimethoxysilylpropyl trithiocarbonates (BTPT and TPTB) mediate controlled polymerization of methyl acrylate and enable block copolymer extension with styrene, yielding grafted poly(methyl acrylate)-block-polystyrene chains with good agreement between experimental and theoretical molecular weights [2]. The trithiocarbonate Z-group is recognized as less active than dithioester RAFT agents but is effective at controlling the polymerization of styrenic and meth(acrylic) monomers, making it a versatile, workhorse-class RAFT functionality suitable for most common industrial and research monomers [3].

RAFT polymerization Monomer scope Block copolymer synthesis

Validated Application Scenarios for S,S'-Di-3-triethoxysilylpropyl Trithiocarbonate Based on Quantitative Evidence


Surface-Initiated RAFT Polymerization for High-Density Polymer Brush Coatings (0.3 chains/nm²)

For researchers and manufacturers producing polymer brush-modified nanoparticles, planar substrates, or porous materials, this compound provides a one-step surface functionalization and polymerization control platform. The triethoxysilane termini enable direct covalent tethering to silica, metal oxides, and other hydroxyl-bearing surfaces without intermediate linker chemistry. Subsequent surface-initiated RAFT polymerization proceeds in a living manner for styrene, methyl methacrylate, n-butyl acrylate, and N-isopropylacrylamide, yielding polymer brushes with graft densities up to 0.3 chains/nm² [1]. The resulting hybrid particles exhibit perfect dispersibility in organic solvents and spontaneously form ordered 2D and 3D colloidal arrays—a property directly enabled by the uniform, dense brush architecture achievable with this RAFT-silane system [1].

Silica-Reinforced Rubber Compounding with Latent Coupling Activation and Reduced VOC Emissions

In tire tread and industrial rubber product manufacturing employing precipitated silica reinforcement, this siloxy trithiocarbonate functions as a blocked (latent) coupling agent that mitigates the processing challenges associated with conventional mercaptosilanes [1]. Unlike unblocked alkoxyorganomercaptosilanes that cause rapid viscosity build-up during internal mixing, the trithiocarbonate core remains latent until deblocked by reaction with a primary amine compound during the mixing process, generating the active alkoxymercaptosilane coupling agent in situ within the rubber matrix [1]. This latency mechanism improves compound processability and filler dispersion while eliminating the VOC emissions associated with acylthio-blocked mercaptosilanes (e.g., octanoic acid release from NXT-type silanes). The dual triethoxysilane architecture further provides the potential for enhanced silica-elastomer coupling density relative to monofunctional silane coupling agents [1].

Synthesis of Silica-Polymer Hybrid Nanoparticles with Controlled Graft Density and Block Copolymer Architecture

This compound enables the preparation of well-defined silica-polymer hybrid particles with molar grafting ratios tunable between 15.2 and 101 μmol/g and grafted chain polydispersity indices consistently below 1.3 across molecular weights from 3,920 to 24,800 g/mol [1]. The living character of the surface-tethered RAFT agent permits sequential monomer addition to generate block copolymer-grafted silica particles (e.g., poly(methyl acrylate)-block-polystyrene, polyacrylamide-based di- and triblocks) with precise compositional control and minimal chain termination [2]. This capability is particularly valuable for applications requiring responsive or multifunctional particle surfaces, including stimuli-responsive drug delivery carriers, chromatographic stationary phases, and compatibilizing fillers for polymer blend nanocomposites [1][2].

Crosslinked Polymer Networks and Nanocomposites via Dual-Silane Symmetric Architecture

The symmetric bis(triethoxysilylpropyl) architecture distinguishes this compound from monofunctional silane-RAFT agents by enabling either doubly anchored polymer loop configurations (when both silane termini attach to the same particle or surface) or inter-chain and inter-particle crosslinking (when termini attach to different binding sites) [1][2]. This dual-anchoring capacity provides a route to crosslinked polymer-inorganic hybrid networks, polymer-grafted particles with enhanced colloidal stability under shear or thermal stress, and three-dimensional nanostructured materials. The combination of RAFT-mediated chain length control with covalent tethering at both chain ends offers unique architectural possibilities for mechanically robust coatings, high-surface-area catalyst supports, and reinforced composite materials that cannot be achieved with asymmetrical silane-RAFT agents [1].

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